3-Amino-6-nitro-2H-1,4-benzoxazin-2-one
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Overview
Description
3-Amino-6-nitro-2H-1,4-benzoxazin-2-one is a heterocyclic compound with the molecular formula C8H6N2O4. This compound is part of the benzoxazine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-nitro-2H-1,4-benzoxazin-2-one typically involves the reaction of 2-amino-4-nitrophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like butanone . Another method involves the reduction of 6-nitro-2H-1,4-benzoxazin-3(4H)-one using palladium on activated carbon and hydrogen in methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-nitro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Reduction: Palladium on activated carbon and hydrogen in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Reduction: 6-Amino-2H-1,4-benzoxazin-3(4H)-one.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-nitro-2H-1,4-benzoxazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-nitro-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-6-nitro-2H-1,4-benzoxazin-2-one is unique due to the presence of both amino and nitro groups on the benzoxazine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .
Properties
CAS No. |
107972-58-7 |
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Molecular Formula |
C8H5N3O4 |
Molecular Weight |
207.14 g/mol |
IUPAC Name |
3-amino-6-nitro-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C8H5N3O4/c9-7-8(12)15-6-2-1-4(11(13)14)3-5(6)10-7/h1-3H,(H2,9,10) |
InChI Key |
SBWDVURXPQKSBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=O)O2)N |
Origin of Product |
United States |
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